molecular formula C16H17F3N2 B1371580 N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine CAS No. 1000575-51-8

N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine

Cat. No.: B1371580
CAS No.: 1000575-51-8
M. Wt: 294.31 g/mol
InChI Key: NBOQTNFQBDDHOV-UHFFFAOYSA-N
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Description

N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine is unique due to the combination of the trifluoromethyl group and the ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N'-[phenyl-[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2/c17-16(18,19)14-8-4-7-13(11-14)15(21-10-9-20)12-5-2-1-3-6-12/h1-8,11,15,21H,9-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOQTNFQBDDHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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